![molecular formula C18H11F5N2OS B2654514 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 328110-18-5](/img/structure/B2654514.png)

2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[2-(trifluoromethyl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

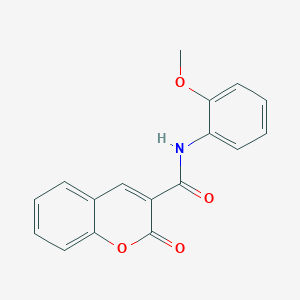

Inhibitors of Tyrosine Kinase and Antileukotrienic Agents

Compounds similar to 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[2-(trifluoromethyl)phenyl]prop-2-enamide, such as leflunomide metabolite analogs, have been studied for their potential as inhibitors of Bruton's tyrosine kinase (BTK). These inhibitors play a crucial role in the development of drugs targeting autoimmune diseases and cancers due to their ability to modulate tyrosine kinase pathways involved in cell signaling and proliferation (Ghosh et al., 2000). Furthermore, the synthesis of compounds with structures related to the target molecule has been explored for potential antileukotrienic drug applications, highlighting their relevance in treating conditions like asthma and allergic rhinitis (Jampílek et al., 2004).

Polymer Science and Material Applications

In material science, derivatives of the target compound have contributed to the development of novel polyamides with unique properties. A study on poly(sulfide-sulfone-amide) nanocomposites has explored the impact of clay modifiers on their morphology, thermal properties, and flammability. These materials demonstrate significant potential for applications requiring high thermal stability and flame retardancy (Shabanian et al., 2015).

Medicinal Chemistry and Immunology

Analogues of the active metabolite of leflunomide, which shares structural similarity with the compound , have been investigated for their immunosuppressive properties. These studies focus on the molecular structures and their potential mechanisms of action, such as inhibition of the epidermal growth factor receptor (EGFR), which is vital for developing treatments for autoimmune diseases (Ghosh, Zheng, Uckun, 1999).

Safety and Hazards

properties

IUPAC Name |

2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F5N2OS/c19-17(20)27-14-7-5-13(6-8-14)25-16(26)12(10-24)9-11-3-1-2-4-15(11)18(21,22)23/h1-9,17H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBMHBFWLBNDJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F5N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)

![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)

![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)

![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide](/img/structure/B2654448.png)

![6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one](/img/structure/B2654450.png)